molecular formula C41H56N2O5 B1207918 [2,7,8-trimethyl-6-(pyridine-3-carbonyloxy)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-5-yl]methyl pyridine-3-carboxylate CAS No. 51605-68-6

[2,7,8-trimethyl-6-(pyridine-3-carbonyloxy)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-5-yl]methyl pyridine-3-carboxylate

Cat. No.: B1207918
CAS No.: 51605-68-6
M. Wt: 656.9 g/mol
InChI Key: DQOYCYHUBHLMSJ-UHFFFAOYSA-N
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Description

[2,7,8-trimethyl-6-(pyridine-3-carbonyloxy)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-5-yl]methyl pyridine-3-carboxylate is a complex organic compound that features a chromene core with multiple substituents, including pyridine carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,7,8-trimethyl-6-(pyridine-3-carbonyloxy)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-5-yl]methyl pyridine-3-carboxylate typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the chromene core: This can be achieved through a cyclization reaction of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

    Introduction of the pyridine carboxylate groups: This step may involve esterification or transesterification reactions using pyridine-3-carboxylic acid or its derivatives.

    Addition of the trimethyltridecyl group: This can be accomplished through alkylation reactions using appropriate alkyl halides or sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the chromene core or the alkyl side chains.

    Reduction: Reduction reactions could target the pyridine carboxylate groups or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the chromene core or the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation could be used.

    Substitution: Reagents such as alkyl halides, sulfonates, or organometallic compounds may be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinones or carboxylic acids, while reduction might produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may serve as a probe for studying enzyme activity or as a potential therapeutic agent due to its structural complexity and functional groups.

Medicine

In medicinal chemistry, the compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, antioxidant, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of [2,7,8-trimethyl-6-(pyridine-3-carbonyloxy)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-5-yl]methyl pyridine-3-carboxylate would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • [2,7,8-trimethyl-6-(pyridine-3-carbonyloxy)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-5-yl]methyl benzoate
  • [2,7,8-trimethyl-6-(pyridine-3-carbonyloxy)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-5-yl]methyl acetate

Uniqueness

The uniqueness of [2,7,8-trimethyl-6-(pyridine-3-carbonyloxy)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-5-yl]methyl pyridine-3-carboxylate lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

51605-68-6

Molecular Formula

C41H56N2O5

Molecular Weight

656.9 g/mol

IUPAC Name

[2,7,8-trimethyl-6-(pyridine-3-carbonyloxy)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-5-yl]methyl pyridine-3-carboxylate

InChI

InChI=1S/C41H56N2O5/c1-28(2)13-8-14-29(3)15-9-16-30(4)17-10-21-41(7)22-20-35-36(27-46-39(44)33-18-11-23-42-25-33)37(31(5)32(6)38(35)48-41)47-40(45)34-19-12-24-43-26-34/h11-12,18-19,23-26,28-30H,8-10,13-17,20-22,27H2,1-7H3

InChI Key

DQOYCYHUBHLMSJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)COC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)COC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)C

Synonyms

5-nicotinooxymethyl-alpha-tocopherylnicotinate
5-NNT

Origin of Product

United States

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